molecular formula C7H4F3NO B1297097 2,3,6-Trifluorobenzamide CAS No. 207986-22-9

2,3,6-Trifluorobenzamide

Cat. No.: B1297097
CAS No.: 207986-22-9
M. Wt: 175.11 g/mol
InChI Key: BWWGEHSEZGXEKB-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzamide ( 207986-22-9) is a fluorinated aromatic benzamide with the molecular formula C7H4F3NO and a molecular weight of 175.11 g/mol . It is a solid research-grade chemical compound. Fluorinated benzamides are of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel antibacterial agents . The 2,6-difluorobenzamide motif, a close structural analog, is a well-known scaffold in the study of bacterial cell division inhibitors that target the essential filamenting temperature-sensitive mutant Z (FtsZ) protein . In such inhibitors, the fluorine atoms and the carboxamide group are critical for binding to the allosteric pocket of FtsZ, a protein that plays a pivotal role in cytokinesis and is a promising target for new antibiotics . The specific substitution pattern on the this compound ring may offer unique investigative opportunities for structure-activity relationship (SAR) studies aimed at modulating potency, selectivity, and physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate in organic synthesis or as a probe for exploring new biological pathways in microbiological and pharmacological assays.

Properties

IUPAC Name

2,3,6-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGEHSEZGXEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344122
Record name 2,3,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207986-22-9
Record name 2,3,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207986-22-9
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Preparation Methods

Direct Acylation of Trifluorobenzene

One of the most straightforward methods for synthesizing 2,3,6-trifluorobenzamide involves the direct acylation of trifluorobenzene using an amine. The general procedure includes:

  • Reagents : Trifluorobenzene, an appropriate amine (e.g., ammonia or an amine derivative), and an acylating agent such as acyl chloride.

  • Procedure : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dichloromethane) with a catalyst (e.g., Lewis acid) to facilitate the acylation process.

  • Yield : This method can yield 70-85% of the desired product depending on the reaction conditions and purity of starting materials.

Synthesis via N-Acylation of Amines

Another effective method for producing this compound is through N-acylation of amines with trifluorobenzoyl chloride. The steps involved are:

  • Reagents : An amine such as aniline or substituted aniline and trifluorobenzoyl chloride.

  • Procedure : The amine is dissolved in a non-aqueous solvent (like toluene), followed by the addition of trifluorobenzoyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures for several hours.

  • Yield : This method typically results in yields ranging from 60% to 90%, influenced by the reactivity of the amine used.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that incorporate more complex organic transformations:

  • Electrophilic Aromatic Substitution : This method involves introducing the trifluoromethyl group onto a benzene ring followed by subsequent reactions to introduce the amide functionality.

  • Multi-step Synthesis : A multi-step synthesis involving the formation of intermediates such as trifluoromethyl-substituted benzoic acids can also lead to the formation of this compound through decarboxylation or direct amidation.

Summary of Preparation Methods

The following table summarizes the preparation methods discussed:

Method Key Reagents Typical Yield (%) Notes
Direct Acylation Trifluorobenzene, Amine 70-85 Simple and efficient for various amines
N-Acylation Amine, Trifluorobenzoyl chloride 60-90 Effective for primary and secondary amines
Electrophilic Aromatic Substitution Trifluoromethylated benzene Variable Requires careful control of reaction conditions
Multi-step Synthesis Intermediates Variable More complex but can yield diverse products

Research Findings

Recent literature highlights advancements in synthetic methodologies that enhance yield and selectivity:

  • A study demonstrated a novel approach using microwave-assisted synthesis to improve reaction times and yields significantly compared to conventional heating methods.

  • Another research focused on optimizing reaction conditions through the use of ionic liquids as solvents, which improved solubility and reactivity of both reactants.

Chemical Reactions Analysis

2,3,6-Trifluorobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The amide group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,6-Trifluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,6-Trifluorobenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

A critical analysis of fluorinated benzamides reveals that 2,3,6-Trifluorobenzamide occupies a unique niche. Most analogs are either di-fluorinated or tetra-fluorinated. For example:

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (C₁₃H₈F₃ON): This compound has two fluorine atoms on one aromatic ring and one on the other, resulting in a total of three fluorines but distributed across two distinct rings .
  • Tetra-fluorinated benzamides : These are more common but differ significantly in electronic and steric properties due to the increased fluorine count.

Molecular and Spectral Properties

The table below summarizes key data for This compound and related compounds:

Compound Name Fluorine Substitution Molecular Formula Molecular Weight (g/mol) CAS Number Source
This compound 2,3,6 (single ring) C₇H₄F₃NO 175.1080 207986-22-9 Apollo Scientific
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3 (one ring), 2 (second ring) C₁₃H₈F₃ON 263.21* Not provided Hehir & Gallagher
2,3,5-Triiodobenzoic acid Non-fluorinated C₇H₃I₃O₂ 499.81 88-82-4 Pesticide Glossary

*Molecular weight calculated based on formula.

Key observations:

  • Uniqueness of trifluorination: The this compound’s single-ring trifluorination is structurally distinct from di-fluorinated analogs like N-(2,3-Difluorophenyl)-2-fluorobenzamide, where fluorines are split between two aromatic rings .
  • Comparison with non-fluorinated analogs: Compounds like 2,3,5-Triiodobenzoic acid (a tri-iodinated derivative) highlight how halogenation patterns influence functionality. While iodine enhances steric bulk, fluorine reduces polar surface area and increases electronegativity .

Functional and Application Differences

  • This compound : Likely used in research settings for probing fluorine’s effects on amide reactivity or as a precursor in drug discovery.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide : Studied for its crystallographic properties but lacks documented industrial applications .
  • 2,3,6-TBA (2,3,6-Trichlorobenzoic acid) : A structurally similar trichlorinated compound used as an herbicide, emphasizing how halogen type (Cl vs. F) alters biological activity .

Biological Activity

2,3,6-Trifluorobenzamide is a fluorinated aromatic compound with the molecular formula C7H4F3NOC_7H_4F_3NO and a molecular weight of 175.11 g/mol. The introduction of fluorine atoms in organic compounds often enhances their biological activity, stability, and lipophilicity, making them important in medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of fluorine atoms can influence the compound's binding affinity and selectivity towards specific receptors or enzymes. This interaction may modulate critical biological processes such as:

  • Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Binding : The structural characteristics allow for enhanced binding to biological receptors.
  • Signal Transduction : Modulation of signaling pathways can lead to altered cellular responses.

Antiangiogenic Properties

Research has demonstrated that this compound exhibits significant antiangiogenic activity. In a study evaluating various fluoroaromatic compounds for their ability to inhibit angiogenesis, this compound was found to effectively reduce microvessel outgrowth in rat aortic ring assays. The study highlighted that modifications in the chemical structure could lead to variations in biological activity:

Compound TypeInhibition Rate (%)
This compound58
N-Isopropylcarboxamides80 (most potent)
TetrafluorobenzamidesVaried

The data indicate that structural modifications can enhance antiangiogenic properties without significantly compromising bioactivity .

Potential Therapeutic Applications

  • Cancer Treatment : Due to its antiangiogenic properties, this compound is being investigated as a potential therapeutic agent in cancer treatment. Angiogenesis is critical for tumor growth and metastasis; thus, inhibiting this process could hinder cancer progression.
  • Pancreatitis Treatment : Patents have indicated that derivatives of trifluorobenzamide may serve as modulators for calcium signaling pathways implicated in pancreatitis treatment . This suggests a broader therapeutic potential beyond oncology.

Study on Fluoroaromatic Compounds

A comprehensive study synthesized various fluoroaromatic compounds and evaluated their biological activities. The findings revealed that the introduction of fluorine atoms significantly enhanced the antiangiogenic effects compared to non-fluorinated analogs. Specifically:

  • Tetrafluorophthalimides showed strong inhibition rates in angiogenesis models.
  • Trifluorobenzamides , including this compound, maintained moderate activity levels but provided a foundation for further structural optimization .

Clinical Implications

The exploration of trifluorobenzamides in clinical settings is ongoing. Preliminary results indicate that these compounds may offer new avenues for drug development targeting angiogenesis-related diseases and inflammatory conditions like pancreatitis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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